2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile
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Overview
Description
2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile is an organic compound that belongs to the class of nitriles It features a bromophenyl group and a methoxyanilino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with 2-methoxyaniline under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(2-methoxyanilino)acetonitrile
- 2-(4-Fluorophenyl)-2-(2-methoxyanilino)acetonitrile
- 2-(4-Methylphenyl)-2-(2-methoxyanilino)acetonitrile
Uniqueness
2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and physical properties, making it distinct from its analogs.
Properties
CAS No. |
573935-39-4 |
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Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(2-methoxyanilino)acetonitrile |
InChI |
InChI=1S/C15H13BrN2O/c1-19-15-5-3-2-4-13(15)18-14(10-17)11-6-8-12(16)9-7-11/h2-9,14,18H,1H3 |
InChI Key |
VZYAWASNQCVMJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C#N)C2=CC=C(C=C2)Br |
solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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